molecular formula C7H5BrN2 B1279511 4-bromo-1H-benzoimidazole CAS No. 83741-35-9

4-bromo-1H-benzoimidazole

Cat. No.: B1279511
CAS No.: 83741-35-9
M. Wt: 197.03 g/mol
InChI Key: MUQFMGBYYAOIJK-UHFFFAOYSA-N
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Description

4-Bromo-1H-benzoimidazole is a heterocyclic aromatic compound that consists of a benzimidazole ring substituted with a bromine atom at the 4-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-benzoimidazole typically involves the bromination of benzimidazole. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Reactions

The compound can undergo several chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : It can be oxidized to form N-oxides or reduced to yield dehalogenated derivatives.
Reaction TypeCommon ReagentsProducts
SubstitutionSodium amide, thioureaVarious substituted benzimidazoles
OxidationHydrogen peroxide, m-CPBAN-oxides
ReductionLithium aluminum hydride, Pd/CDehalogenated derivatives

4-Bromo-1H-benzoimidazole exhibits diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has demonstrated significant antimicrobial activity against various pathogens. For instance, derivatives of this compound showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans, indicating potential as effective antimicrobial agents compared to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of signaling pathways involved in tumor growth. Modifications at the C4 position of the benzimidazole ring have been shown to enhance its potency against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The following table summarizes findings regarding substituents at specific positions on the benzimidazole ring:

PositionSubstituentEffect on Activity
C4BromineEnhances potency
C5MethylNeutral or detrimental
C6ChlorineVariable effects

This relationship indicates that the presence of bromine at the C4 position significantly enhances the inhibitory activity against various biological targets.

Case Studies

  • Antiviral Activity : A study revealed that this compound exhibited strong antiviral properties against HIV-1 variants, with an IC50 value of 0.2 μM, demonstrating its potential as a therapeutic agent against drug-resistant strains .
  • Antifungal Activity : Another investigation focused on its antifungal capabilities, where it showed notable activity against fungal strains with MIC values comparable to established antifungal agents like griseofulvin.

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings for:

  • Material Development : It serves as an intermediate in synthesizing new materials.
  • Catalysis : Employed as a catalyst in various chemical reactions due to its unique reactivity profile .

Mechanism of Action

The mechanism of action of 4-bromo-1H-benzoimidazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA synthesis and repair pathways, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Bromo-1H-benzoimidazole: Another brominated derivative with similar properties.

    4-Chloro-1H-benzoimidazole: A chlorinated analog with comparable reactivity.

Uniqueness

4-Bromo-1H-benzoimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 4-position makes it a versatile intermediate for further functionalization and enhances its potential as a pharmacophore .

Biological Activity

4-Bromo-1H-benzoimidazole is a heterocyclic compound characterized by a benzimidazole ring with a bromine atom substituted at the 4-position. This compound is notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives have been extensively studied for potential applications in treating various diseases, including cancer and infections.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various benzimidazole derivatives found that certain compounds demonstrated potent antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans. Specifically, derivatives showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml, highlighting their potential as effective antimicrobial agents compared to standard antibiotics like ampicillin and chloramphenicol .

Anticancer Activity

The anticancer properties of this compound have also been explored. It has been reported that this compound can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth. For instance, studies have shown that modifications at the C4 position of the benzimidazole ring can enhance its potency against different cancer cell lines .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Target Interaction : The compound interacts with multiple biological targets, influencing various cellular processes.
  • Biochemical Pathways : It is believed to affect pathways related to cell cycle regulation and apoptosis.
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, such as high bioavailability and stability in biological systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. Substituents at specific positions on the benzimidazole ring can dramatically alter its efficacy:

Position Substituent Effect on Activity
C4BromineEnhances potency
C5MethylNeutral or detrimental
C6ChlorineVariable effects

This table summarizes findings from various studies indicating that substituents at the C4 position generally enhance the inhibitory activity of the compound against targets such as HIV-1 reverse transcriptase and cancer cells .

Study on Antiviral Activity

A significant investigation into the antiviral properties of benzimidazole derivatives revealed that this compound showed promising results against HIV-1 variants. In vitro assays demonstrated an IC50 value of 0.2 μM, indicating strong inhibitory activity against both wild-type and drug-resistant strains of the virus .

Evaluation of Antifungal Activity

Another study focused on the antifungal potential of this compound, where it was tested against several fungal strains. The results indicated that this compound exhibited notable antifungal activity, with MIC values comparable to established antifungal agents like griseofulvin .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-bromo-1H-benzoimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : A common synthesis involves condensation of 4-bromobenzaldehyde with benzene-1,2-diamine in aqueous media using TMSCl as a catalyst at room temperature (5 hours), yielding a homogeneous suspension. Recrystallization in ethanol provides pure product . Key factors affecting yield include:

  • Catalyst : TMSCl enhances cyclization efficiency.
  • Solvent : Water or ethanol minimizes side reactions.
  • Temperature : Room temperature avoids decomposition.
  • Table 1 : Synthetic Methods Comparison
ReagentsConditionsYieldReference
4-Bromobenzaldehyde, TMSClH₂O, RT, 5 h70-75%
Substituted benzaldehydesEthanol, reflux60-68%

Q. What spectroscopic techniques are used to characterize this compound, and what are the key spectral markers?

  • Methodological Answer :

  • IR Spectroscopy : C-Br stretch at ~590 cm⁻¹ and C=N imidazole ring vibration at ~1611 cm⁻¹ confirm bromine and heterocycle presence .
  • ¹H NMR : Aromatic protons appear as multiplets between δ 7.36–8.35 ppm, with NH protons as broad singlets near δ 13.30 ppm (DMSO-d₆) .
  • ¹³C NMR : Brominated carbons resonate at ~115–125 ppm.
  • Table 2 : Key Spectral Data
TechniqueObserved SignalAssignmentEvidence
IR590 cm⁻¹C-Br stretch
¹H NMRδ 13.30 (br s)NH protons

Q. What are common functionalization reactions for this compound in medicinal chemistry?

  • Methodological Answer : The bromine atom at the 4-position enables cross-coupling reactions (e.g., Suzuki, Ullmann) to introduce aryl/heteroaryl groups. For example:

  • Suzuki Coupling : Pd-catalyzed reaction with boronic acids yields biaryl derivatives for kinase inhibition studies .
  • N-Alkylation : Reaction with alkyl halides modifies the imidazole nitrogen, enhancing solubility or bioactivity .

Advanced Research Questions

Q. How do crystallographic studies inform the structural dynamics of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals non-planar conformations due to steric and electronic effects. For example:

  • Dihedral Angles : In 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole, the benzimidazole core forms angles of 50.72°–89.05° with substituents, influencing π-π stacking .
  • Weak Interactions : Intramolecular C–H⋯N hydrogen bonds and Br⋯Br contacts stabilize crystal packing .
  • Software : SHELXL (via SHELX suite) is widely used for refinement, leveraging high-resolution data for accurate disorder modeling .

Q. What computational methods are employed to predict the bioactivity of brominated benzimidazole derivatives?

  • Methodological Answer :

  • Molecular Docking : Derivatives like 4-bromo-5-chloro-2-phenyl-1H-benzoimidazole show strong binding to EGFR (ΔG = −9.2 kcal/mol) via hydrophobic interactions and hydrogen bonding .
  • ADMET Analysis : Predictions using tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.5, indicating moderate lipophilicity) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

  • Methodological Answer :

  • Systematic Replication : Reproduce methods using controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data Triangulation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) and X-ray crystallography .
  • Statistical Analysis : Use ANOVA to compare yields across reaction scales or catalysts .

Properties

IUPAC Name

4-bromo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFMGBYYAOIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460142
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83741-35-9
Record name 4-bromo-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-benzimidazole
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-2-nitrobenzenamine (4.7 g, 21.66 mmol) in formic acid (98%, 50 mL) was added 10% Pd/C and ammonium formate (13.6 g, 216.6 mmol) and the reaction mixture was stirred under nitrogen at 120° C. for 24 h. The catalyst was filtered, the filtrate was concentrated, the residue was dissolved in water (100 mL) and extracted with EtOAc (2×150 mL). The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 1.3 g (30%) of crude 4-bromo-1H-benzo[d]imidazole (52) as dark brown solid: MS (ESI) m/z=197.1 [M+1]+.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-bromobenzene-1,2-diamine (1.5 g, 8 mmol) in formic acid (10 mL) was heated at reflux for 2 h. The reaction mixture was concentrated in vacuo. To the residue was added a satd. aq. solution of NaHCO3 and mixture was extracted with EtOAc. The combined extracts was dried (MgSO4), filtered, and evaporated in vacuo to afford 4-bromo-1H-benzo[d]imidazole as a gray solid (1.5 g, 95%). MS (ESI): m/z=197 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1,2-diamino-3-bromobenzene (2.00 g, 10.7 mmol) in formic acid (10 mL) was stirred at 100° C. for 1 hour. The pH of the mixture was adjusted to 14 by the addition of 4 M sodium hydroxide solution, precipitating the product as a solid. This was separated by filtration, washed with water and air-dried affording the product as an off-white solid. A further crop of equally pure material precipitated from the filtrate upon standing at room temperature for a few days. Total yield=1.98 g, 94%. 1H NMR (500 MHz, d6-DMSO): δ 12.83 (1H, s), 8.30 (1H, s), 7.58 (1H, d, J=7.9 Hz), 7.41 (1H, d, J=7.1 Hz), 7.14 (1H, t, J=7.8 Hz); m/z (ES+) 197, 199 [MH+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1H-benzoimidazole

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